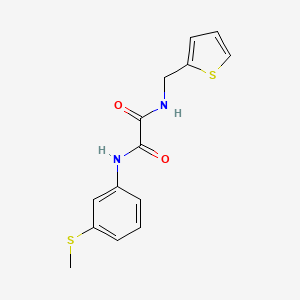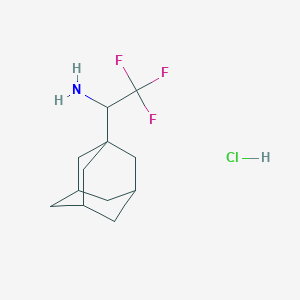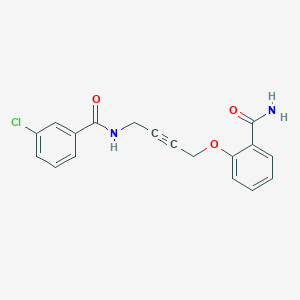
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name T0070907 and has been shown to have a variety of effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Gastrokinetic Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide analogs demonstrate significant potential in gastrokinetic activity, surpassing established medications like cisapride without exhibiting dopamine D2 receptor antagonistic activity. This characteristic makes them promising candidates for treating gastrointestinal motility disorders, providing an alternative mechanism of action that avoids the side effects associated with dopamine antagonism (Kato et al., 1992).
Herbicidal Activity
The structure of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide is similar to that of compounds with herbicidal properties. Derivatives like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have been identified as effective herbicides for annual and perennial grasses, offering potential utility in forage legumes, certain turf grasses, and cultivated crops. This suggests a possible exploration of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide derivatives for agricultural applications (Viste et al., 1970).
Antimicrobial Activity
Derivatives containing the N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide moiety have shown promise in antimicrobial activity. For instance, compounds synthesized from similar structures have exhibited significant antimicrobial effects against Staphylococcus aureus and Mycobacterium luteum, with certain derivatives also showing antifungal activity against Candida tenuis and Aspergillus niger. This indicates the potential of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Anticancer Properties
Exploration into the anticancer properties of related compounds has revealed the potential of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide derivatives. Studies have shown that similar compounds can induce apoptosis in cancer cells through enhanced generation of reactive oxygen species, cytochrome c release, and activation of caspase-3, suggesting a mechanism that could be exploited for cancer treatment (Suzuki et al., 1999).
Propiedades
IUPAC Name |
2-[4-[(3-chlorobenzoyl)amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-5-6-13(12-14)18(23)21-10-3-4-11-24-16-9-2-1-8-15(16)17(20)22/h1-2,5-9,12H,10-11H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNZFVQGVMXVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)
![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)
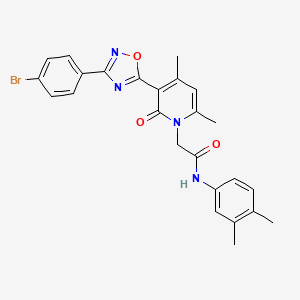
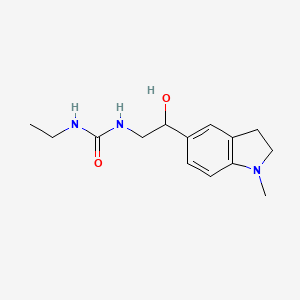
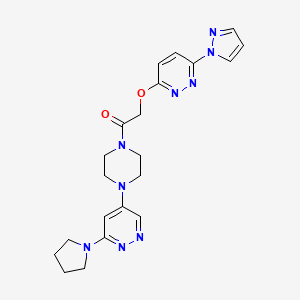
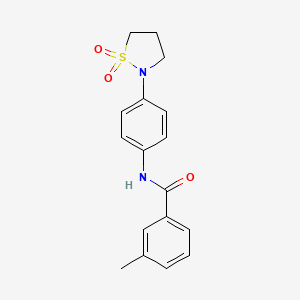
![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
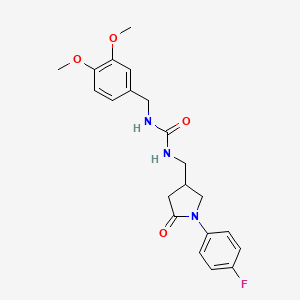
![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
